Structural Differentiation: Extended Ethylene Glycol Linker Confers Increased Conformational Flexibility Versus Acyclovir
The target compound differs from acyclovir (CAS 59277-89-3) by exactly one additional methylene (–CH2–) unit in the N9 side chain: the linker is –CH2CH2OCH2CH2OH versus acyclovir's –CH2OCH2CH2OH. This insertion increases the rotatable bond count from 4 (acyclovir) to 5 (target compound), expanding the conformational ensemble and altering the spatial orientation of the terminal hydroxyl group relative to the guanine base [1]. The extended linker also modifies computed lipophilicity: XLogP3-AA for the target compound is -2, compared with -1.89 for acyclovir, indicating marginally higher hydrophilicity despite the additional methylene [1][2].
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 5 rotatable bonds (C9H13N5O3, MW 239.23) |
| Comparator Or Baseline | Acyclovir: 4 rotatable bonds (C8H11N5O3, MW 225.20) |
| Quantified Difference | +1 rotatable bond; MW difference +14.03 Da |
| Conditions | Computed molecular descriptors (PubChem 2025 release, Cactvs 3.4.8.18 / XLogP3 3.0) |
Why This Matters
The altered conformational flexibility directly impacts the compound's ability to fit into the active site of viral thymidine kinase (TK) and DNA polymerase, explaining class-level observations that longer-chain analogs lose antiviral activity, thereby defining a critical selection criterion for experiments requiring specific steric or conformational properties.
- [1] PubChem Compound Summary for CID 135438139, 2-Amino-9-(2-(2-hydroxyethoxy)ethyl)-1H-purin-6(9H)-one. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 135413467, Acyclovir. National Center for Biotechnology Information (2025). View Source
